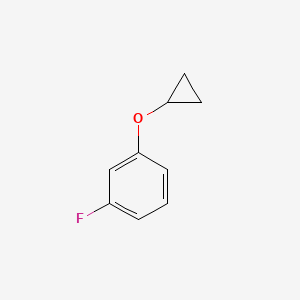

1-Cyclopropoxy-3-fluorobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyloxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOJMXWNKCTYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596138 | |

| Record name | 1-(Cyclopropyloxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309977-71-7 | |

| Record name | 1-(Cyclopropyloxy)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropoxy 3 Fluorobenzene

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group of 1-Cyclopropoxy-3-fluorobenzene is a site of significant chemical reactivity due to its inherent ring strain, which is estimated to be around 27 kcal/mol. This strain can be released through various reactions that lead to the opening of the three-membered ring.

Ring-Opening Reactions and Their Mechanisms

The cyclopropane (B1198618) ring in aryl cyclopropyl ethers can undergo cleavage under different conditions, including acid catalysis and radical-mediated pathways.

Acid-Catalyzed Ring-Opening: In the presence of strong Brønsted or Lewis acids, the ether oxygen of this compound can be protonated or coordinate to the Lewis acid. researchgate.net This activation facilitates the cleavage of a carbon-carbon bond in the cyclopropyl ring. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation intermediate. For monosubstituted cyclopropanes, acid-catalyzed ring-opening can proceed through an S(_N)1-type mechanism, where a carbocation is formed. nih.gov The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring would likely disfavor the formation of a positive charge on the adjacent carbon, potentially influencing the reaction pathway. In the presence of a nucleophile, this can lead to the formation of a 1,3-difunctionalized product. For instance, the ring-opening hydroarylation of arylcyclopropanes with arene nucleophiles has been achieved using a catalytic amount of a Brønsted acid in hexafluoroisopropanol (HFIP). nih.gov

| Reaction Type | Conditions | Key Intermediates | Typical Products |

| Acid-Catalyzed Hydroarylation | Brønsted Acid (e.g., TfOH), HFIP | Carbocation | 1,3-diarylpropanes |

| Halogenation | X(_2) (X = Cl, Br, I), elevated temperatures | Radical or ionic | 1,3-dihalopropanes |

Radical-Mediated Ring-Opening: The cyclopropyl ring can also be opened via radical intermediates. For example, highly fluorinated cyclopropanes have been shown to react with halogens at elevated temperatures to yield 1,3-dihalopolyfluoropropanes. nih.gov This type of reaction proceeds through a radical mechanism where a halogen radical initiates the ring-opening.

Cyclopropanation of Alkenes in Related Systems

While this compound itself is not a cyclopropanating agent, the synthesis of related aryl cyclopropyl ethers often involves the cyclopropanation of an aryl vinyl ether. This reaction is a key method for forming the cyclopropyl ring in these systems. Common methods for cyclopropanation include the Simmons-Smith reaction and reactions involving diazo compounds with metal catalysis. wikipedia.orgorganic-chemistry.org The stereoselectivity of these reactions can be influenced by the substituents on the alkene and the catalyst used. For example, the cyclopropanation of aryl vinyl ethers has been studied to understand the influence of the silyl (B83357) group and the catalyst on diastereoselectivity. researchgate.net

Reactivity of the Ether Linkage

The ether linkage in this compound is another important reactive site. It can be cleaved under acidic conditions, and the lone pairs on the oxygen atom can interact with electrophiles.

Cleavage Reactions of Aryl Alkyl Ethers under Acidic Conditions

The cleavage of the C-O bond in aryl alkyl ethers is a general reaction that typically occurs in the presence of strong acids, such as HBr and HI. libretexts.orglibretexts.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, which makes the alcohol or phenol (B47542) a better leaving group. libretexts.org For this compound, acid-catalyzed cleavage would be expected to yield 3-fluorophenol (B1196323) and a cyclopropyl-derived product.

The mechanism of cleavage can be either S(_N)1 or S(_N)2, depending on the nature of the alkyl group. libretexts.org Ethers with primary alkyl groups typically undergo cleavage via an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered carbon. libretexts.org In the case of this compound, the cyclopropyl group presents a unique situation. If the reaction were to proceed via an S(_N)1 mechanism, it would require the formation of a relatively unstable cyclopropyl cation. Therefore, an S(_N)2-like attack on one of the cyclopropyl carbons, concurrent with ring opening, is a more plausible pathway.

| Acid | Mechanism | Products |

| HBr | S(_N)2-like | 3-Fluorophenol and brominated C3 fragment |

| HI | S(_N)2-like | 3-Fluorophenol and iodinated C3 fragment |

Nucleophilic and Electrophilic Reactions at the Ether Oxygen

The oxygen atom of the ether linkage in this compound possesses two lone pairs of electrons, making it a Lewis base.

Electrophilic Reactions: The ether oxygen can be protonated by strong acids or coordinate with Lewis acids. researchgate.net This is the initial step in the acid-catalyzed cleavage of the ether. The formation of an oxonium ion activates the molecule for subsequent nucleophilic attack.

Nucleophilic Reactions: Direct nucleophilic attack on the ether oxygen is generally not a favorable process as it would require the displacement of a carbanion, which is a very poor leaving group. Therefore, the ether oxygen itself is not typically a site for nucleophilic substitution.

Overarching Reaction Mechanisms and Intermediate Characterization

Bond cleavage can occur in two primary ways:

Homolytic Cleavage : The two electrons in a bond are split evenly between the two atoms, generating two radicals. This process typically requires energy input in the form of heat or light.

Heterolytic Cleavage : One atom retains both electrons from the bond, resulting in the formation of a cation and an anion. This is common in polar reactions.

Key potential cleavage pathways for this compound include:

C(aryl)-O Bond : The bond between the aromatic ring and the cyclopropoxy oxygen is strong. Heterolytic cleavage is difficult but can be achieved under harsh acidic conditions (e.g., excess HBr or HI), where the ether oxygen is first protonated, turning it into a good leaving group. unacademy.comyoutube.com

O-C(cyclopropyl) Bond : This ether bond can also be cleaved under strong acid conditions, likely proceeding through an SN2 or SN1-type mechanism after protonation of the oxygen. youtube.com

C-C Bonds of the Cyclopropyl Ring : The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol), making its C-C bonds susceptible to cleavage under certain conditions, such as photoredox catalysis or reactions involving transition metals. nih.govrsc.org This strain-release provides a thermodynamic driving force for ring-opening reactions. nih.govrsc.org For instance, photoredox-driven ring-opening allows for the formation of new C(sp³)–heteroatom bonds. nih.gov

C(aryl)-F Bond : This is a very strong bond, and its cleavage is generally difficult. Heterolytic cleavage occurs during SNAr reactions, while homolytic cleavage would require high-energy conditions.

Carbocation Intermediates :

Arenium Ions (Sigma Complexes) : These are the key intermediates in electrophilic aromatic substitution. wikipedia.orgvedantu.comdalalinstitute.com The attack of an electrophile (E⁺) on the benzene ring of this compound creates a resonance-stabilized carbocation. The stability of this intermediate dictates the regioselectivity. As discussed in section 3.3.1, intermediates resulting from attack at the ortho and para positions relative to the cyclopropoxy group are significantly stabilized by resonance involving the oxygen's lone pairs, making these pathways kinetically favored. libretexts.orgyoutube.com Recent studies have shown that such arenium ions can be long-lived in superacidic conditions. nih.gov

Other Carbocations : Heterolytic cleavage of the O-C(cyclopropyl) bond under acidic conditions could potentially generate a cyclopropyl cation.

Carbanion Intermediates :

Meisenheimer Complexes : In a potential SNAr reaction, the nucleophilic attack on the ring would form a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.orgwikipedia.orgmdpi.comresearchgate.net For this compound, this intermediate would be destabilized by the electron-donating cyclopropoxy group, making its formation energetically unfavorable. masterorganicchemistry.comepa.gov The presence of strong electron-withdrawing groups is typically required to stabilize this anionic intermediate. researchgate.net

Free Radical Pathways

The chemical reactivity of this compound, particularly through free-radical pathways, is an area of significant interest due to the presence of the strained cyclopropyl group and the influence of the fluorine substituent on the aromatic ring. While specific experimental studies on the free radical reactions of this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from the well-established reactivity of analogous aryl cyclopropyl ethers and fluorinated aromatic compounds.

Free radical reactions involving aryl cyclopropane derivatives often proceed via oxidative ring-opening mechanisms. beilstein-journals.orgnih.govnih.gov These reactions can be initiated by various means, including photolysis, thermolysis, or the use of radical initiators. In the case of this compound, a plausible free radical pathway would involve the initial formation of a radical species, which can then lead to the opening of the highly strained cyclopropane ring.

Initiation:

The reaction can be initiated by the homolytic cleavage of a weak bond in a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. Alternatively, photochemical initiation can lead to the formation of an excited state of this compound, which may then undergo single-electron transfer (SET) to form a radical cation. researchgate.net

Propagation:

Once a radical is generated, it can participate in a series of propagation steps. A key step would be the abstraction of a hydrogen atom from the cyclopropyl group or, more likely, the addition of a radical to the aromatic ring. However, the most characteristic reaction of aryl cyclopropyl systems under radical conditions is the opening of the cyclopropane ring.

One proposed pathway involves the formation of an aryl radical cation, which then undergoes ring opening to form a more stable distonic radical cation. nih.gov For this compound, this would involve the following steps:

Formation of a Radical Intermediate: An initiating radical (R•) could potentially abstract a hydrogen atom, but a more probable pathway involves an electron transfer process to form a radical cation of the aromatic ring.

Ring Opening: The highly strained cyclopropane ring is susceptible to opening. In the radical cation, the positive charge on the aromatic ring can facilitate the homolytic cleavage of one of the C-C bonds of the cyclopropyl group. This results in the formation of a primary radical and a resonance-stabilized benzylic cation. The fluorine atom, being electron-withdrawing, would influence the stability of this intermediate.

A general representation of the radical-mediated ring-opening of an aryl cyclopropyl ether is depicted below:

| Step | Description | General Reaction |

|---|---|---|

| 1 | Formation of an aryl radical cation via single-electron transfer (SET). | Ar-O-cPr + [Initiator]+• → [Ar-O-cPr]+• + Initiator |

| 2 | Homolytic cleavage of the cyclopropane ring to form a distonic radical cation. | [Ar-O-cPr]+• → [Ar-O-CH2-CH=CH2]+• |

| 3 | Further reaction of the radical intermediate, such as addition to another molecule or reaction with a trapping agent. | [Ar-O-CH2-CH=CH2]+• + Nu- → Products |

Ar = Aryl group (in this case, 3-fluorophenyl), cPr = cyclopropyl, Nu- = Nucleophile

The presence of the fluorine atom on the benzene ring is expected to have a significant electronic effect on the reaction. Fluorine is an electronegative atom with a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). This can influence the stability of radical intermediates and the regioselectivity of any subsequent reactions. For instance, the electron-withdrawing nature of fluorine could destabilize a radical cation intermediate, potentially affecting the rate of the ring-opening step.

Transition State Analysis in Key Transformations

Transition state analysis is a crucial computational tool for elucidating the mechanisms of chemical reactions. By locating and characterizing the transition state (TS) on the potential energy surface, one can determine the activation energy, which is directly related to the reaction rate, and gain insights into the geometry and electronic structure of the fleeting species that connects reactants and products. scm.com

Transition State for Cyclopropane Ring Opening:

The transition state for the homolytic cleavage of the cyclopropane ring in the radical cation of this compound would be a critical point of investigation. Computational methods, such as Density Functional Theory (DFT), are commonly employed to model such transition states. arxiv.org

The analysis would focus on several key aspects:

Geometry of the Transition State: The geometry of the TS would reveal the extent of bond breaking in the cyclopropane ring and any conformational changes in the rest of the molecule. It is expected that one of the C-C bonds of the cyclopropyl group would be significantly elongated as it proceeds towards cleavage.

Activation Energy: The calculated energy difference between the reactant (the radical cation) and the transition state would provide the activation energy barrier for the ring-opening process. This value is critical for understanding the feasibility and rate of the reaction.

Electronic Structure: Analysis of the electronic structure of the TS, including spin density distribution, can provide insights into the nature of the radical character and how it is influenced by the 3-fluoro substituent. The fluorine atom's inductive and resonance effects would likely play a role in stabilizing or destabilizing the transition state.

A hypothetical data table summarizing the expected parameters from a transition state analysis of the ring-opening of the this compound radical cation is presented below. The values are illustrative and based on general knowledge of similar reactions.

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy barrier for the ring-opening reaction. | Moderately low, due to the high ring strain of the cyclopropane. |

| Key Bond Distance (C-C) | The length of the breaking C-C bond in the cyclopropyl ring at the transition state. | Significantly elongated compared to the ground state (e.g., > 2.0 Å). |

| Spin Density | The distribution of the unpaired electron in the transition state. | Delocalized over the breaking C-C bond and potentially onto the aromatic ring and oxygen atom. |

| Influence of Fluorine | The effect of the 3-fluoro substituent on the transition state energy. | Likely to have a modest destabilizing effect on the radical cation due to its inductive electron withdrawal, potentially increasing the activation energy compared to an unsubstituted analogue. |

Spectroscopic and Advanced Structural Elucidation of 1 Cyclopropoxy 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the environment of the fluorine atom in 1-Cyclopropoxy-3-fluorobenzene.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and cyclopropoxy protons. The aromatic region would feature complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling. The protons on the benzene (B151609) ring are chemically distinct. The proton at C2 (ortho to both substituents) would likely appear as a doublet of doublets of doublets (ddd). The proton at C6 (ortho to the cyclopropoxy group) would be a triplet of doublets (td), while the protons at C4 and C5 would also show complex splitting.

The cyclopropoxy group protons would exhibit two signals. The methine proton (CH attached to oxygen) would appear as a multiplet in the range of 3.8-4.0 ppm. The four methylene (B1212753) protons (CH₂) on the cyclopropyl (B3062369) ring are diastereotopic and would likely appear as two separate multiplets in the upfield region (typically 0.7-0.9 ppm), showing complex geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 6.8 - 7.0 | ddd | J(H,F) ≈ 10-12, J(H,H) ≈ 8-9, J(H,H) ≈ 2-3 |

| H-4 | 6.6 - 6.8 | m | - |

| H-5 | 7.1 - 7.3 | td | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |

| H-6 | 6.7 - 6.9 | m | - |

| O-CH (cyclopropyl) | 3.8 - 4.0 | m | - |

| CH₂ (cyclopropyl) | 0.7 - 0.9 | m | - |

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. The carbons ortho (C2, C4) and meta (C1, C5) to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the oxygen (C1) will be shifted downfield. The cyclopropyl carbons will appear in the upfield region, with the methine carbon (attached to oxygen) being more downfield than the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C1 | 158 - 160 | J ≈ 3-4 |

| C2 | 102 - 104 | J ≈ 20-25 |

| C3 | 162 - 164 | J ≈ 240-250 |

| C4 | 108 - 110 | J ≈ 20-25 |

| C5 | 130 - 132 | J ≈ 8-10 |

| C6 | 115 - 117 | J ≈ 3-4 |

| O-CH (cyclopropyl) | 48 - 52 | - |

| CH₂ (cyclopropyl) | 5 - 8 | - |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift for an aryl fluoride (B91410) is typically in the range of -110 to -130 ppm relative to CFCl₃. The signal would be split into a multiplet due to coupling with the ortho (H2, H4) and meta (H5) protons on the aromatic ring. This technique is particularly valuable for confirming the presence and electronic environment of the fluorine substituent in fluorinated ethers.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹⁹F | -115 to -125 | Multiplet |

Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal H-H coupling networks. Key correlations would be observed between adjacent aromatic protons (H4-H5-H6) and within the cyclopropyl ring system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connection between the cyclopropoxy group and the benzene ring, for instance, by showing a correlation from the cyclopropyl methine proton to the C1 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the cyclopropyl methine proton and the H2/H6 protons on the benzene ring, confirming the conformation of the ether linkage.

Vibrational Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound would be characterized by absorptions corresponding to the aromatic ring, the ether linkage, and the cyclopropyl group.

Key expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands from the cyclopropyl group just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium, sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: Strong bands corresponding to the aryl-alkyl ether linkage, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-F Stretch: A strong, characteristic absorption in the 1100-1300 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) that are characteristic of the 1,3-disubstitution pattern on the benzene ring.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Cyclopropyl |

| 1600, 1580, 1490 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1200 | C-F Stretch | Aryl Fluoride |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

| 880 - 780 | C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-invasive analytical technique that provides detailed information about molecular vibrations, yielding a specific "molecular fingerprint" for a compound. nih.gov This method can be effectively applied to the study of this compound for various purposes, including structural confirmation, purity analysis, and monitoring of chemical reactions.

The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrational modes of its specific functional groups. Key vibrational modes would include:

Cyclopropyl group vibrations: C-H stretching and ring deformation ("breathing") modes.

Aromatic ring vibrations: C-C stretching and C-H bending modes of the benzene ring. The substitution pattern on the ring influences the position and intensity of these peaks.

Ether linkage vibrations: Symmetric and asymmetric C-O-C stretching modes.

Carbon-Fluorine bond vibrations: The C-F stretching mode.

By analyzing the precise frequencies and intensities of these Raman bands, one can confirm the presence of each structural component of the molecule. Furthermore, this technique is valuable in process monitoring, where the disappearance of reactant peaks and the appearance of product-specific peaks (like those for this compound) can track the progress of a synthesis in real time. citedrive.com

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Cyclopropyl Ring | Ring "breathing" mode | 1200 - 1250 |

| Cyclopropyl C-H | C-H stretching | 3000 - 3100 |

| Aromatic Ring | C=C stretching | 1580 - 1610 |

| Aromatic Ring | Ring breathing (trigonal) | 990 - 1010 |

| Ether Linkage | C-O-C asymmetric stretch | 1230 - 1270 |

Note: These are predicted values based on typical frequency ranges for the specified functional groups. Actual experimental values may vary.

Rotational Spectroscopy for Gas-Phase Conformations

Rotational spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase, free from intermolecular interactions that are present in liquids or solids. semanticscholar.org By measuring the absorption of microwave radiation, this method provides highly accurate rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia.

For this compound, the primary conformational question pertains to the orientation of the cyclopropoxy group relative to the plane of the fluorobenzene (B45895) ring. The cyclopropyl group can adopt different orientations, with the "bisected" conformation often being energetically preferred for cyclopropyl groups attached to aromatic systems. nih.gov In the bisected conformation, the C-H bond of the cyclopropyl carbon attached to the oxygen is coplanar with the benzene ring.

Computational chemistry methods are first used to predict the structures and rotational constants of possible stable conformers. The experimental rotational spectrum is then recorded and the observed transition frequencies are fitted to determine the experimental rotational constants. A match between the experimental and theoretically predicted constants allows for the unambiguous identification of the conformer(s) present in the gas-phase sample. ed.ac.uk This analysis would definitively establish the preferred three-dimensional structure of isolated this compound molecules.

Table 2: Hypothetical Rotational Constants for Potential Conformations of this compound

| Conformer | Theoretical A (MHz) | Theoretical B (MHz) | Theoretical C (MHz) |

|---|---|---|---|

| Bisected | 2500 | 850 | 700 |

Note: This table presents hypothetical, illustrative values to demonstrate how rotational constants differ with conformation. Experimental determination would be required for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous identification of chemical compounds. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to several decimal places, which allows for the determination of a molecule's elemental formula.

For this compound, HRMS would be used to measure the exact mass of its molecular ion. The theoretical monoisotopic mass of this compound, with the chemical formula C₉H₉FO, can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉FO |

| Nominal Mass | 152 |

| Theoretical Monoisotopic Mass | 152.06373 |

| Adduct Form (e.g., [M+H]⁺) | C₉H₁₀FO⁺ |

Fragmentation Pathways and Structural Information

In mass spectrometry, after the molecule is ionized, the resulting molecular ion can undergo fragmentation. The pattern of these fragments provides a roadmap to the molecule's structure. nih.gov The analysis of these fragmentation pathways for this compound would reveal the connectivity of its constituent parts.

Likely fragmentation pathways upon electron ionization would include:

Loss of the cyclopropyl group: Cleavage of the C-O bond or the cyclopropyl ring itself can lead to characteristic neutral losses. For example, the loss of a C₃H₅ radical.

Ether bond cleavage: Fragmentation can occur at the ether linkage, potentially leading to a fluorophenoxy cation or a cyclopropoxy cation.

Loss of CO: A common fragmentation pathway for phenols and related ethers involves the expulsion of a neutral carbon monoxide molecule from the ring.

Loss of a fluorine atom: Cleavage of the C-F bond, though typically strong, can also be observed.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z (approximate) | Possible Fragment Structure | Neutral Loss |

|---|---|---|

| 152 | [C₉H₉FO]⁺ | (Molecular Ion) |

| 111 | [C₆H₄FO]⁺ | C₃H₅ |

| 95 | [C₆H₄F]⁺ | C₃H₅O |

Advanced Spectroscopic and Diffraction Methods

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation as it exists in the crystal lattice. It also elucidates the packing of molecules and identifies any intermolecular interactions, such as hydrogen bonds or π-stacking. tugraz.at

To perform this analysis on this compound, a single crystal of suitable size and quality would first need to be grown, which can often be a challenging step. nih.gov If a suitable crystal were obtained, the resulting diffraction data would provide an unambiguous solid-state structure. This would confirm the connectivity of the atoms and reveal the planarity of the benzene ring and the specific orientation of the cyclopropoxy substituent relative to the ring in the solid phase.

As of now, a search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. Therefore, while X-ray crystallography remains the gold standard for solid-state structural elucidation, its application here is contingent on the successful growth of a suitable crystal for analysis. dartmouth.edu

Based on a comprehensive search of available scientific literature, there are no specific experimental or theoretical research findings detailing the Electron Paramagnetic Resonance (EPR) spectroscopy of radical intermediates for the compound this compound.

Therefore, it is not possible to provide the detailed research findings and data tables for section "4.4.2. Electron Paramagnetic Resonance (EPR) for Radical Intermediates" as requested in the article outline. The information necessary to generate a scientifically accurate and thorough section on this specific topic for this particular compound is not present in the searched scientific literature.

Computational Chemistry and Theoretical Frameworks for 1 Cyclopropoxy 3 Fluorobenzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. usu.eduarxiv.orgnih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 1-Cyclopropoxy-3-fluorobenzene. scispace.com DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system.

Geometry optimization is a fundamental DFT procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.orgyoutube.com For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the configuration that minimizes the total electronic energy. The resulting equilibrium structure represents the molecule's geometry in the gas phase at 0 K.

Calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would predict the precise geometric parameters. acs.orgnih.gov The benzene (B151609) ring is expected to be nearly planar, with minor distortions caused by the substituents. The cyclopropoxy group's orientation relative to the benzene ring is a key conformational feature. The C(aromatic)-O-C(cyclopropyl) bond angle and the dihedral angle defining the tilt of the cyclopropane (B1198618) ring are critical parameters determined during optimization.

Interactive Table: Predicted Geometric Parameters for this compound

Users can filter and sort the data by parameter type, atoms involved, and predicted value.

| Parameter Type | Atoms Involved | Predicted Value (Å or °) |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C(aromatic)-O | 1.37 Å |

| Bond Length | O-C(cyclopropyl) | 1.43 Å |

| Bond Length | C-C (aromatic avg.) | 1.39 Å |

| Bond Length | C-C (cyclopropyl avg.) | 1.51 Å |

| Bond Angle | C-C-F | 118.5° |

| Bond Angle | C-C-O | 121.0° |

| Bond Angle | C(aromatic)-O-C(cyclopropyl) | 118.0° |

| Dihedral Angle | C-C-O-C | ~0° or ~180° (near planar) |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). thaiscience.info

Interactive Table: Predicted Frontier Orbital Energies

Users can select different energy units (eV or Hartrees) for display.

| Orbital | Energy (eV) | Energy (Hartrees) | Description |

| HOMO | -8.95 | -0.329 | Primarily located on the cyclopropoxy oxygen and the aromatic ring. |

| LUMO | -0.80 | -0.029 | Primarily distributed over the fluorinated aromatic ring. |

| HOMO-LUMO Gap | 8.15 | 0.300 | Indicates high molecular stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. mdpi.com MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net

In an MEP map of this compound, distinct regions of positive and negative potential are expected.

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the highly electronegative fluorine and oxygen atoms due to their lone pairs of electrons. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack and are typically found around the hydrogen atoms.

Neutral Potential (Green): These areas, primarily the carbon framework of the rings, have an intermediate potential.

The MEP map provides a clear, qualitative picture of the molecule's polarity and reactive sites.

DFT calculations can predict the vibrational modes of a molecule. mdpi.com Each vibrational mode corresponds to a specific type of atomic motion (stretching, bending, twisting) and has a characteristic frequency. These calculated frequencies can be used to simulate the molecule's infrared (IR) spectrum. nih.gov Comparing the predicted spectrum with an experimental one can help confirm the molecule's structure.

While harmonic frequency calculations are standard, they often overestimate experimental frequencies. Therefore, scaling factors are commonly applied to improve the agreement with experimental data. nih.gov Key predicted vibrational frequencies for this compound would include the C-F stretching mode, aromatic C-H stretches, C-O-C ether stretches, and vibrations characteristic of the cyclopropyl (B3062369) ring. acs.orgyoutube.com

Interactive Table: Predicted Characteristic Vibrational Frequencies

This table shows key predicted frequencies after applying a typical scaling factor.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch | Cyclopropyl Ring | 3050 - 2950 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-F Stretch | Fluoro-Aromatic | 1250 - 1100 | Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 (asymmetric) | Strong |

| Ring Puckering | Cyclopropyl Ring | ~1020 | Medium |

From the results of a vibrational frequency calculation, key thermodynamic parameters can be derived using principles of statistical mechanics. nih.gov These parameters, including enthalpy (H), entropy (S), and Gibbs free energy (G), describe the thermal energy and stability of the molecule at a given temperature. nih.govresearchgate.net DFT allows for the calculation of these properties in the gas phase, providing insight into the molecule's stability and the thermodynamics of potential reactions. The calculations typically include contributions from translational, rotational, vibrational, and electronic motions.

Interactive Table: Predicted Thermodynamic Parameters at 298.15 K

Values are illustrative for the most stable conformer in the gas phase.

| Parameter | Symbol | Predicted Value | Units |

| Enthalpy | H | -499.5 | Hartrees |

| Entropy | S | 355.8 | J/mol·K |

| Gibbs Free Energy | G | -499.6 | Hartrees |

| Heat Capacity (Cv) | Cv | 145.2 | J/mol·K |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. nih.gov For this compound, the most significant conformational flexibility arises from the rotation around the C(aromatic)–O bond. The relationship between the molecule's energy and this rotation defines its potential energy landscape. nih.govchemrxiv.orgcam.ac.uk

The energy landscape is a conceptual map that relates the potential energy of the molecule to its conformational coordinates. researchgate.net Key features of this landscape include:

Local Minima: These correspond to stable or metastable conformers. For alkoxybenzenes, conformers where the alkyl group is coplanar with the aromatic ring are often the most stable due to favorable electronic conjugation. rsc.org

Saddle Points: These represent the transition states between conformers, corresponding to the energy barriers for rotation.

A computational scan of the dihedral angle C2-C1-O-C(cyclopropyl) would reveal the energy profile for this rotation. It would likely show two minima corresponding to planar or near-planar arrangements of the C-O-C bond with the ring, separated by rotational barriers. The global minimum would represent the most populated conformation of the molecule at equilibrium.

Rotational Barriers and Preferred Conformations

The conformational preferences of this compound are primarily dictated by the rotation around the C(aryl)-O bond. This rotation determines the orientation of the cyclopropoxy group relative to the benzene ring. The potential energy surface of this rotation is expected to feature distinct minima and transition states, the energies of which define the rotational barriers.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to calculate these rotational energy barriers. For analogous compounds like anisole (B1667542) (methoxybenzene), the preferred conformation is planar, with the methyl group in the plane of the benzene ring. This preference is a balance between steric effects and electronic effects, such as hyperconjugation.

For this compound, the cyclopropyl group is bulkier than a methyl group, which would introduce a greater steric hindrance with the ortho-hydrogens of the benzene ring. However, the fundamental electronic interactions that favor a planar or near-planar arrangement of the C-O-C bond relative to the aromatic ring are still expected to be significant. The two likely minimum energy conformations would correspond to the cyclopropyl group being coplanar with the benzene ring. The transition state for rotation would likely occur when the cyclopropyl group is perpendicular to the plane of the benzene ring, maximizing steric repulsion and minimizing electronic stabilization.

Table 1: Hypothetical Rotational Barriers for this compound based on Analogous Compounds

| Dihedral Angle (C-C-O-C) | Conformation | Relative Energy (kcal/mol) |

| 0° | Planar (syn-periplanar) | 0.0 (Global Minimum) |

| 90° | Perpendicular | ~3.5 (Transition State) |

| 180° | Planar (anti-periplanar) | ~0.2 (Local Minimum) |

This is an illustrative table based on data for similar alkoxybenzenes. Specific values for this compound would require dedicated computational studies.

Influence of Fluorine and Cyclopropyl Ring on Conformational Preferences

The presence of a fluorine atom at the meta-position and the cyclopropyl ring are expected to modulate the conformational landscape of the molecule.

The fluorine atom , being highly electronegative, influences the electronic distribution of the benzene ring through inductive and resonance effects. This can alter the strength of the electronic interactions between the oxygen lone pairs and the aromatic π-system, which in turn can affect the rotational barrier. However, given its meta-position, the direct steric interaction with the cyclopropoxy group is minimal. Its electronic influence on the C(aryl)-O bond length and the rotational barrier is likely to be modest but not negligible.

The cyclopropyl ring , in comparison to a simple alkyl group, has unique electronic properties, including a degree of π-character in its C-C bonds. This can lead to conjugative interactions with the adjacent oxygen atom and the benzene ring, potentially stabilizing planar conformations. The steric bulk of the cyclopropyl group, as mentioned, will be a key determinant of the rotational barrier height. The balance between the electronic stabilization of the planar form and the steric repulsion with ortho-hydrogens will ultimately define the precise rotational energy profile. In similar systems, the interplay between steric and electronic effects can lead to non-planar minimum energy conformations.

Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways.

Computational Elucidation of Reaction Pathways

For this compound, theoretical studies could investigate various reaction types, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the cyclopropyl group. For instance, in an electrophilic aromatic substitution reaction, computational models can predict the most likely site of substitution by calculating the energies of the possible sigma complexes (Wheland intermediates). The fluorine atom is a deactivating but ortho-, para-directing group, while the cyclopropoxy group is an activating and ortho-, para-directing group. Computational studies could precisely quantify the regioselectivity arising from the interplay of these two substituents.

Another area of interest would be the computational study of the cleavage of the ether bond or the opening of the cyclopropyl ring under various conditions. These reaction pathways can be mapped out on a potential energy surface, and the structures of all transition states and intermediates can be optimized.

Activation Energy and Reaction Rate Predictions

A key outcome of theoretical studies of reaction mechanisms is the prediction of activation energies (Ea). By calculating the energy difference between the reactants and the transition state, the activation energy for a particular reaction step can be determined. This information is crucial for predicting the feasibility and rate of a reaction.

Transition State Theory (TST) can then be used in conjunction with the calculated activation energies to estimate reaction rate constants. For example, in a hypothetical electrophilic nitration of this compound, DFT calculations could provide the activation energies for substitution at the different available positions on the aromatic ring.

Table 2: Hypothetical Activation Energies for Electrophilic Nitration of this compound

| Position of Substitution | Calculated Activation Energy (Ea) (kcal/mol) |

| C2 (ortho to -OC3H5) | ~15 |

| C4 (para to -F, ortho to -OC3H5) | ~14 |

| C6 (ortho to -OC3H5 and -F) | ~16 |

| C5 (meta to both) | ~20 |

These are hypothetical values for illustrative purposes. Actual values would depend on the specific computational method and reaction conditions modeled.

These predicted activation energies would suggest that substitution is most likely to occur at the C4 position, followed closely by the C2 position.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Theoretical Frameworks

QSPR and QSAR models are statistical models that relate the chemical structure of a compound to its physicochemical properties (QSPR) or biological activity (QSAR). These models rely on the calculation of molecular descriptors.

Descriptors for Molecular Properties and Interactions

For this compound, a variety of molecular descriptors can be calculated to build QSPR/QSAR models. These descriptors can be broadly categorized as:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of the molecule, such as the Wiener index or the Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors depend on the spatial arrangement of the atoms and include molecular surface area, volume, and shape indices.

Electronic Descriptors: These are derived from quantum chemical calculations and are crucial for describing intermolecular interactions. For this compound, important electronic descriptors would include:

Partial atomic charges: To describe electrostatic interactions.

Energies of frontier molecular orbitals (HOMO and LUMO): To describe reactivity.

Molecular Electrostatic Potential (MEP): To visualize and quantify regions of positive and negative electrostatic potential, which are important for non-covalent interactions.

Table 3: Selected Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 154.16 g/mol |

| Geometrical | Molecular Surface Area | ~180 Ų |

| Electronic | Dipole Moment | ~1.5 D |

| Electronic | HOMO Energy | ~-8.5 eV |

| Electronic | LUMO Energy | ~0.5 eV |

These values are estimates and would need to be calculated using appropriate computational software.

These descriptors could then be used to build models to predict properties like boiling point, solubility, or binding affinity to a biological target. The presence of the fluorine atom and the cyclopropyl group would significantly influence these descriptors, making them key features in any QSPR/QSAR model for this class of compounds.

Predictive Modeling in Related Systems

While specific predictive models for this compound are not extensively documented in publicly available literature, the principles of predictive modeling are well-established for its constituent chemical classes: fluorinated benzenes and cyclopropyl-containing compounds. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are frequently employed to forecast the biological activity and physicochemical properties of molecules based on their structural and electronic features.

For benzene derivatives, Quantitative Structure-Toxicity Relationship (QSTR) models have been successfully developed to predict toxicity. These models often utilize semiempirical quantum chemical parameters to correlate a compound's structure with its toxicological profile. Descriptors such as electronegativity, COSMO volume, total energy, molecular weight, electrophilicity index, heat of formation, and hydrophobicity have been shown to be critical in modulating the toxicity of benzene and nitrobenzene (B124822) derivatives toward various organisms. nih.gov Such models, built on multiple linear regression and validated by OECD principles, demonstrate good fitting ability and external predictivity, making them valuable tools in chemical risk assessment. nih.gov

In the realm of fluorobenzene (B45895) and its derivatives, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting molecular geometries and excited-state properties. acs.orgsemanticscholar.org These theoretical approaches allow for the calculation of key parameters that influence molecular behavior, such as bond lengths and vibrational frequencies. acs.org While the performance of different hybrid functionals can vary, methods like B3LYP are often effective for ground-state geometries, though their accuracy may be reduced for excited-state predictions. acs.orgsemanticscholar.org The insights gained from these computational studies on simpler fluorinated systems can be extrapolated to understand the behavior of more complex molecules like this compound.

The following table summarizes key molecular descriptors and their influence on the properties of related benzene derivatives, which can be used to infer the behavior of this compound.

| Descriptor | Influence on Molecular Properties | Predictive Modeling Application |

| Electronegativity | Affects bond polarity, dipole moment, and electrostatic interactions. Can increase the acidity of nearby protons. encyclopedia.pubnih.gov | Used in QSTR models to predict the toxicity of benzene derivatives. nih.gov |

| Lipophilicity (logP) | Modulates membrane permeability and bioavailability. The C-F bond is more lipophilic than the C-H bond. encyclopedia.pubresearchgate.net The cyclopropyl group can reduce lipophilicity compared to isopropyl or phenyl groups. iris-biotech.de | A key parameter in QSAR and ADME (Absorption, Distribution, Metabolism, Excretion) modeling to predict drug-likeness. |

| COSMO Volume | Relates to the molecule's surface area and volume, influencing intermolecular interactions and solubility. | Utilized in QSTR models for predicting the toxicity of benzene derivatives. nih.gov |

| Heat of Formation | Indicates the thermodynamic stability of a molecule. | A descriptor in QSTR models for nitrobenzene and benzene derivatives. nih.gov |

| Molecular Weight | A fundamental property influencing diffusion and transport characteristics. | Included in various QSAR and QSPR models. nih.gov |

Role of Fluorine and Cyclopropyl in Modulating Molecular Behavior

The Influence of the Fluorine Atom:

The fluorine atom, being the most electronegative element, exerts a powerful influence on a molecule's properties. researchgate.net Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are profound. researchgate.net

Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity. The C-F bond is more hydrophobic than a C-H bond, and strategic fluorination can increase a compound's ability to permeate cell membranes, often leading to improved bioavailability. encyclopedia.pubresearchgate.netwikipedia.org This modulation of lipophilicity is a key strategy in drug design. encyclopedia.pub

Binding Interactions: In the context of drug-receptor interactions, fluorine can participate in favorable electrostatic and dipole-dipole interactions. researchgate.net The increased hydrophobicity imparted by fluorine can also enhance binding to hydrophobic pockets in proteins. encyclopedia.pubnih.gov

The Influence of the Cyclopropyl Group:

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique structural and electronic properties due to its significant ring strain. fiveable.me

Electronic and Steric Properties: The C-C bonds in a cyclopropyl ring have enhanced π-character, giving it some properties reminiscent of a double bond. fiveable.menih.govscilit.com This electronic feature can influence the reactivity and electronic distribution of the molecule. fiveable.me Sterically, the cyclopropyl group is a rigid, conformationally constrained moiety. iris-biotech.de This rigidity can be advantageous in drug design as it can help to lock the molecule into a bioactive conformation, leading to more favorable binding to a receptor. iris-biotech.denih.gov

Metabolic Stability and Pharmacokinetics: The cyclopropyl group is often introduced into drug candidates to improve metabolic stability. For instance, an N-cyclopropyl group is more resistant to CYP450-mediated oxidation than an N-ethyl group. iris-biotech.de The incorporation of a cyclopropyl ring can also lead to decreased plasma clearance and increased brain permeability. nih.gov

The following table summarizes the comparative effects of fluorine and cyclopropyl substitution on key molecular properties.

| Property | Effect of Fluorine Substitution | Effect of Cyclopropyl Substitution |

| Metabolic Stability | Increases by blocking sites of oxidation. researchgate.net | Generally increases; resistant to CYP450 oxidation. iris-biotech.de |

| Lipophilicity | Increases (C-F is more lipophilic than C-H). encyclopedia.pubresearchgate.net | Can reduce lipophilicity compared to larger groups (e.g., isopropyl, phenyl). iris-biotech.de |

| Binding Affinity | Can enhance through electrostatic interactions and increased hydrophobicity. nih.govresearchgate.net | Can improve by inducing a favorable, rigid conformation for receptor binding. iris-biotech.denih.gov |

| Acidity (pKa) | Can increase the acidity of nearby protons through inductive effects. encyclopedia.pubnih.gov | Can alter pKa, which may affect properties like P-glycoprotein efflux. nih.govscilit.com |

| Conformation | Can influence molecular conformation through dipole-dipole interactions and hyperconjugation. researchgate.net | Imparts conformational rigidity. iris-biotech.denih.gov |

In this compound, the interplay of the electron-withdrawing fluorine atom and the electronically unique, sterically constrained cyclopropoxy group is expected to create a molecule with a distinct charge distribution, conformational preference, and metabolic profile. These features, in turn, will dictate its interactions with biological systems.

Advanced Applications in Organic Synthesis Leveraging 1 Cyclopropoxy 3 Fluorobenzene

Role as a Versatile Synthetic Intermediate

The architecture of 1-Cyclopropoxy-3-fluorobenzene, featuring a fluorinated aromatic ring appended with a cyclopropoxy group, offers multiple sites for chemical modification. This inherent reactivity makes it a powerful tool for synthetic chemists to introduce valuable structural elements into a variety of molecular frameworks.

Precursor for Complex Fluorinated Molecules

The presence of a fluorine atom on the benzene (B151609) ring significantly influences the molecule's reactivity and imparts unique properties to its derivatives. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. Consequently, this compound serves as an excellent starting point for the synthesis of complex fluorinated compounds. The aromatic ring can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of other functional groups, leading to a diverse array of fluorinated products. The synthesis of such molecules is crucial in the development of new pharmaceuticals and agrochemicals.

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to the development of a vast range of biologically active molecules. Donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound can belong, are valuable precursors for synthesizing complex molecules due to their high reactivity. mdpi.com The strained cyclopropane (B1198618) ring can participate in ring-opening and cycloaddition reactions, providing a three-carbon synthon for the construction of various heterocyclic systems. For instance, reactions with binucleophiles can lead to the formation of diverse heterocyclic cores, which are prevalent in many pharmaceutical agents. The fluorophenyl moiety of this compound can be carried through these synthetic transformations, yielding fluorinated heterocyclic compounds with potentially enhanced biological activities. The synthesis of a variety of heterocyclic compounds, such as thiazoles and triazoles, often benefits from fluorinated starting materials. researchgate.netresearchgate.net

Catalytic Applications and Ligand Development

Beyond its role as a synthetic intermediate, the structural features of this compound suggest its potential utility in the realm of catalysis, both as a ligand for metal-catalyzed reactions and in the field of organocatalysis.

Potential as Ligands in Metal-Catalyzed Reactions

The development of novel ligands is a driving force in the advancement of transition-metal catalysis. While direct applications of this compound as a ligand are not extensively documented, its derivatives hold promise. Functionalization of the aromatic ring with coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, could lead to a new class of ligands. The electronic properties of the fluorinated aromatic ring and the steric influence of the cyclopropoxy group could modulate the catalytic activity and selectivity of the corresponding metal complexes. The unique stereoelectronic environment provided by such ligands could be advantageous in various cross-coupling reactions, asymmetric catalysis, and other metal-mediated transformations.

Organocatalytic Applications

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral molecules derived from versatile scaffolds are often employed as organocatalysts. While this compound itself is achiral, its derivatization to introduce chiral centers and catalytically active functional groups could pave the way for its use in organocatalysis. For example, the introduction of an amine or a thiourea moiety onto the aromatic ring could generate catalysts for various asymmetric transformations. The electronic nature of the fluorinated ring could influence the acidity or basicity of the catalytic site, thereby tuning the catalyst's reactivity and enantioselectivity.

Research in Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine is a widely used strategy in the life sciences to enhance the efficacy and metabolic stability of drug candidates and agrochemicals. The trifluoromethyl group (-CF3) and fluoro-aromatic motifs are particularly prevalent. Compounds like this compound serve as valuable intermediates, providing both a fluorinated aromatic core and a cyclopropyl (B3062369) group, which can act as a bioisostere for other chemical groups.

Fluorine substitution can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. It can increase metabolic stability by blocking sites susceptible to oxidation, enhance binding affinity to target proteins, and improve membrane permeability by modulating lipophilicity.

Fluorinated cyclopropane derivatives, in particular, have been investigated for their potential in drug design. The cyclopropane ring is a rigid scaffold that can hold substituents in well-defined spatial orientations, while the fluorine atom(s) modulate electronic properties. For example, research into selective serotonin 2C (5-HT2C) receptor agonists has utilized fluorinated 2-phenylcyclopropylmethylamine derivatives. In these studies, analogs with a 3-fluoro substituent on the phenyl ring displayed high potency, demonstrating the critical role of the fluorine atom's position in achieving the desired biological activity. The synthesis of such compounds highlights the use of fluorinated phenyl-containing precursors as key intermediates in the development of targeted therapeutics.

Table 2: Impact of Fluorine Substitution in Drug Design Context

| Parameter | Effect of Fluorine Incorporation | Example Application Context |

|---|---|---|

| Metabolic Stability | Blocks sites of metabolic oxidation (e.g., P450 enzymes). | Increasing the half-life of a drug candidate. |

| Binding Affinity | Alters electrostatic interactions with target protein/enzyme. | Enhancing the potency of a receptor agonist or enzyme inhibitor. |

| Lipophilicity (logP) | Generally increases lipophilicity, affecting membrane permeability and bioavailability. | Optimizing absorption, distribution, metabolism, and excretion (ADME) properties. |

Similar to pharmaceuticals, the introduction of fluorine is a key strategy in the design of modern herbicides, fungicides, and insecticides. An analysis of the agrochemical market shows a significant and growing number of products containing fluorine. Fluoro-functionalized aromatic compounds are particularly important contributors to successful agrochemical candidates.

The presence of a fluorinated aromatic ring, as in this compound, can enhance the biological activity and improve the metabolic profile of an agrochemical, leading to greater efficacy and potentially lower application rates. The synthesis of many complex agrochemicals relies on the use of fluorinated building blocks. For instance, the preparation of certain fungicides and herbicides involves coupling different fluorinated intermediates, such as a fluorinated aniline or a fluorinated benzoic acid derivative, which could potentially be synthesized from precursors like this compound. The unique combination of a fluorophenyl group and a cyclopropoxy moiety makes it a precursor for creating novel active ingredients with potentially improved performance characteristics.

Research Perspectives and Future Directions for 1 Cyclopropoxy 3 Fluorobenzene

Synthetic Challenges and Opportunities

While the synthesis of fluorinated and cyclopropanated aromatic compounds has seen significant advancement, the efficient and selective synthesis of 1-Cyclopropoxy-3-fluorobenzene presents ongoing challenges and opportunities for methodological innovation.

Development of More Efficient and Selective Synthetic Routes

The construction of the cyclopropoxy ether linkage is a key challenge. Traditional Williamson ether synthesis often requires harsh conditions that can lead to side reactions and low yields, especially with an electron-deficient aromatic ring due to the fluorine substituent. Developing milder and more efficient catalytic methods is a primary objective.

Table 1: Potential Synthetic Routes and Associated Challenges

| Route | Description | Advantages | Challenges & Opportunities |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of 1,3-difluorobenzene (B1663923) or 1-bromo-3-fluorobenzene (B1666201) with cyclopropanol (B106826) in the presence of a strong base. | Readily available starting materials. | The fluorine atom may not be a sufficiently strong activating group for SNAr. Strong basic conditions can lead to decomposition of the cyclopropanol. Opportunity for developing milder reaction conditions or more active catalyst systems. |

| Buchwald-Hartwig C-O Coupling | Palladium-catalyzed cross-coupling of 3-fluorophenol (B1196323) with a cyclopropyl (B3062369) halide or trifluoroborate. | High functional group tolerance and generally milder conditions. | Catalyst and ligand optimization are crucial for achieving high yields and selectivity. The stability of the cyclopropyl trifluoroborate is a key consideration. x-chemrx.com |

| Chan-Lam C-O Coupling | Copper-catalyzed cross-coupling of 3-fluorophenol with cyclopropylboronic acid. | Often proceeds under mild, aerobic conditions. | Substrate scope can be limited, and reaction optimization is often required. |

| From 3-Fluorophenol | O-alkylation of 3-fluorophenol with a cyclopropyl electrophile. | Direct and atom-economical. | Potential for competing C-alkylation. Development of highly selective O-alkylation methods is an ongoing area of research. |

Future research will likely focus on the development of novel catalytic systems, including photoredox catalysis, to achieve the synthesis of this compound under milder conditions with higher efficiency and selectivity.

Expanding the Scope of Functionalization Reactions

The functionalization of the this compound core is critical for creating a diverse library of derivatives for various applications. The fluorine and cyclopropoxy groups direct electrophilic aromatic substitution to specific positions, but achieving high regioselectivity can be challenging.

Late-stage functionalization, the introduction of functional groups at a late step in the synthesis, is a particularly attractive strategy. nih.gov Developing selective C-H activation and functionalization methods for the aromatic ring would provide a powerful tool for rapidly accessing a wide range of analogs. Furthermore, exploring reactions that modify the cyclopropyl ring without opening it presents another avenue for creating novel structures. researchgate.net

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new, more efficient transformations.

Real-time Spectroscopic Monitoring of Reactions

The application of in-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide invaluable real-time data on reaction kinetics, intermediates, and byproducts. spectroscopyonline.comresearchgate.net For instance, monitoring the formation of the ether linkage in real-time can help in optimizing reaction parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize side reactions. academie-sciences.frchalmers.senih.gov

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Application to this compound Synthesis |

| ATR-FTIR | Real-time concentration profiles of reactants, products, and intermediates. | Monitoring the disappearance of the phenol (B47542) O-H stretch and the appearance of the C-O-C ether stretch to track reaction progress. |

| In-situ NMR | Detailed structural information on intermediates and byproducts. | Identifying transient catalytic species or unstable intermediates in cross-coupling reactions. |

| Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds. | Monitoring changes in the aromatic ring substitution pattern during functionalization reactions. |

High-Level Computational Studies for Complex Transformations

Computational chemistry offers a powerful tool for elucidating reaction mechanisms at the molecular level. emerginginvestigators.org Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity of functionalization reactions. researchgate.netarxiv.org These theoretical insights can guide experimental design and accelerate the development of new synthetic methods. For instance, computational studies can help in understanding the role of ligands in palladium-catalyzed cross-coupling reactions or predict the most favorable sites for electrophilic aromatic substitution. rsc.orgnih.gov

Exploring Novel Applications

The unique structural features of this compound suggest its potential utility in several areas, particularly in medicinal chemistry and materials science. The incorporation of fluorine and a cyclopropyl group can favorably modulate a molecule's properties. acs.orgresearchgate.netthieme-connect.com

The development of derivatives of this compound could lead to the discovery of new therapeutic agents. The cyclopropoxy group can act as a bioisostere for other functional groups, potentially improving a drug's pharmacokinetic profile. bohrium.com For example, cyclopropoxy-containing compounds have been investigated as inhibitors for various enzymes and receptors.

In materials science, the introduction of fluorine can impart desirable properties such as increased thermal stability and altered electronic characteristics. Derivatives of this compound could be explored as building blocks for novel liquid crystals, polymers, or organic electronic materials. The rigid nature of the cyclopropyl group can influence the packing and morphology of these materials.

Future research in this area will involve the synthesis of a library of derivatives and their evaluation in various biological and material science assays to unlock the full potential of this intriguing molecule.

Integration into Advanced Materials Science

The unique combination of a rigid cyclopropyl group, an electron-rich ether linkage, and an electronegative fluorine atom makes this compound and related fluorinated cyclopropyl ethers intriguing building blocks for advanced materials. The introduction of fluorine can significantly alter a molecule's electronic properties, polarity, and stability, which are critical parameters in materials science. beilstein-journals.orgsibran.ru Research into fluorinated cyclopropanes suggests they hold considerable potential for applications in liquid crystals, ion carriers, and other technologies that rely on precise molecular properties. beilstein-journals.org

Development of New Synthetic Methodologies

The synthesis of fluorinated cyclopropyl ethers, including this compound, is an active area of research, as traditional methods can be limited. Recent advancements have focused on developing more efficient, versatile, and stereocontrolled routes to access these valuable motifs. thieme.deresearchgate.net These novel methods are crucial for making these compounds more accessible for research and application.

Several innovative strategies have emerged. One notable approach is the [2+1] cyclopropanation between aryl trifluorovinyl ethers and a difluorocarbene reagent, which for the first time provided access to aryl perfluorocyclopropyl ethers. cas.cn Another conceptually new method combines photocatalytic olefin difluoromethylation with a nickel-catalyzed intramolecular cross-electrophile coupling, providing a convenient strategy for synthesizing fluorinated cyclopropanes. thieme.de Other key synthetic reactions include the Simmons-Smith cyclopropanation of silyl (B83357) enol ethers followed by Buckwald-Hartwig cross-coupling. researchgate.net For chiral applications, enantioselective syntheses have been developed using zinc carbenoids with chiral ligands. scholaris.ca

Below is a table summarizing some modern synthetic approaches relevant to the formation of fluorinated cyclopropanes and aryl ethers.

| Methodology | Key Reagents/Catalysts | Target Bond/Moiety | Key Advantages |

| [2+1] Cycloaddition | Aryl trifluorovinyl ethers, TMSCF2Br, n-Bu4NBr | Perfluorocyclopropyl group | First-time synthesis of aryl perfluorocyclopropyl ethers; tolerates various functional groups. cas.cn |

| Photocatalysis & Ni-Catalyzed Coupling | Photocatalyst, Ni-catalyst | Fluorinated cyclopropane (B1198618) ring | Conceptually new strategy for accessing the fluorinated cyclopropane motif. thieme.de |

| Enantioselective Cyclopropanation | Fluoro-substituted allylic alcohols, Diethylzinc, Chiral dioxaborolane ligand | Chiral fluorocyclopropane | Provides high enantioselectivity for producing optically active fluorocyclopropanes. scholaris.ca |

| HFPO Cycloaddition | Hexafluoropropylene oxide (HFPO), Fluorinated alkenes | Highly fluorinated cyclopropane ring | High yields for a variety of highly fluorinated cyclopropanes. acs.org |

| Chan-Lam Cyclopropylation | Phenols, Cyclopropylboronic acid, Cu(OAc)2, 1,10-phenanthroline | Aryl-O-Cyclopropyl bond | Expands the toolkit for appending cyclopropyl groups to phenols under convenient conditions. worktribe.com |

Interdisciplinary Research with this compound

Bridging Organic Chemistry with Theoretical Chemistry

The structural and electronic properties of this compound make it an excellent subject for theoretical and computational studies, which serve as a bridge between synthetic organic chemistry and theoretical principles. Quantum-chemical studies, particularly using density functional theory (DFT), can provide deep insights into the molecule's stability, polarity, and reactivity, guiding synthetic efforts and predicting its behavior in larger systems. beilstein-journals.org

Computational studies on fluorinated cyclopropanes have revealed that fluorination is predominantly exothermic and that compounds with geminal fluorines gain significant stability from anomeric-like nF → σ*CF interactions. beilstein-journals.org Such calculations can elucidate the subtle electronic effects that govern the molecule's properties. For this compound, theoretical models can predict its electrostatic potential surface, identifying regions of positive and negative charge. This information is invaluable for understanding its potential for non-covalent interactions, which are critical in drug design and materials science. For example, the Janus-like electrostatic potential observed in some fluorinated cyclopropanes enables unique intermolecular interactions, including electrostatic hydrogen bonding and ion complexation. beilstein-journals.org These theoretical predictions can pave the way for designing innovative applications for this class of compounds.

Contribution to Green Chemical Processes

The synthesis of aryl ethers, the core structure of this compound, has been a focus of green chemistry initiatives aiming to reduce environmental impact. Traditional methods like the Williamson ether synthesis often require harsh conditions and produce significant salt waste. acs.org Modern research emphasizes the development of more sustainable protocols.

Several green methodologies have been successfully applied to the synthesis of aryl ethers. These include microwave-assisted, ligand-free, and catalyst-free coupling reactions that dramatically reduce reaction times and chemical waste. organic-chemistry.org Metal-free arylations using diaryliodonium salts in water represent another environmentally friendly approach, avoiding the need for expensive and toxic metal catalysts. organic-chemistry.org Other strategies focus on developing solvent-free reactions, such as the heterogeneous palladium-catalyzed dehydrogenative arylation of alcohols. rsc.org The use of greener solvents like water-acetone mixtures in the presence of novel catalysts has also proven effective. tubitak.gov.tr These advancements contribute to making the production of compounds like this compound more sustainable and cost-effective. organic-chemistry.org

The table below highlights several green synthetic methods applicable to aryl ether formation.

| Green Methodology | Key Features | Environmental Benefit |

| Microwave-Assisted Synthesis | Catalyst-free, ligand-free; DMSO solvent. organic-chemistry.org | Reduced reaction times (8-11 minutes), high yields, less chemical waste. organic-chemistry.org |

| Metal-Free Arylation in Water | Diaryliodonium salts, NaOH base, water solvent. organic-chemistry.org | Avoids metal catalysts, uses an environmentally benign solvent, mild conditions. organic-chemistry.org |

| Solvent-Free Dehydrogenative Arylation | Heterogeneous palladium on charcoal catalyst. rsc.org | Eliminates the need for bulk solvents, reducing waste. rsc.org |

| Catalytic Williamson Ether Synthesis (CWES) | High temperatures (>300 °C), catalytic quantities of alkali metal salts. acs.org | Avoids stoichiometric salt byproducts, uses low-cost reagents. acs.org |

| Guanidine Hydrochloride Catalysis | Water-acetone solvent, mild room temperature conditions. tubitak.gov.tr | Uses a green solvent system and an efficient, novel catalyst. tubitak.gov.tr |

Outlook on the Broader Field of Fluorinated Cyclopropyl Ethers